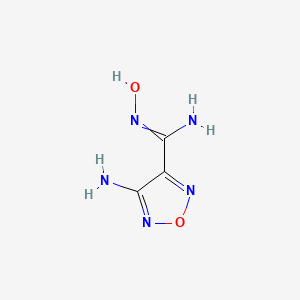

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

1211025-52-3 |

|---|---|

Molecular Formula |

C3H5N5O2 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |

InChI Key |

DNFUTAVRGAVUKE-UHFFFAOYSA-N |

SMILES |

C1(=NON=C1N)C(=NO)N |

Isomeric SMILES |

C1(=NON=C1N)/C(=N\O)/N |

Canonical SMILES |

C1(=NON=C1N)C(=NO)N |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and interaction with biological targets.

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a monomer in the synthesis of polymers such as polyurethanes. Its unique oxadiazole structure allows for diverse chemical reactions, making it valuable in materials science.

Biology

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is utilized as a building block for synthesizing bioactive molecules. It has been identified as an inhibitor of human carbonic anhydrase isoforms, which are implicated in cancer therapy.

Medicine

Research indicates that derivatives of this compound are being explored as potential drug candidates for various diseases, including:

- Cancer : The compound shows promise in inhibiting tumor growth and enhancing the efficacy of existing therapies.

- Immunotherapy : It acts as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer immunotherapy. Studies have demonstrated that co-administration with traditional chemotherapeutics improves tumor regression rates in murine models.

Industry

In industrial applications, this compound is being investigated for its use in:

- Energetic materials

- Fluorescent dyes

- Sensors

The biological activity of this compound primarily involves its interaction with specific molecular targets within cellular signaling pathways:

Anticancer Properties

Research has shown that this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway by preventing the binding of phosphatidylinositol-3,4,5-trisphosphate (PIP₃) to the AKT enzyme's pleckstrin homology (PH) domain. This disruption is critical for cell survival and proliferation in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, it exhibits antimicrobial properties by disrupting metabolic pathways in pathogenic microorganisms.

Case Studies and Research Findings

- AKT Inhibition Study : A study evaluated various oxadiazole derivatives' effects on AKT activation. Results indicated that this compound effectively reduced AKT phosphorylation in cancer cell lines.

- IDO Inhibition and Cancer Immunotherapy : Research published in Nature Medicine highlighted the role of IDO inhibitors in enhancing cancer immunotherapy outcomes. Co-administration of this compound with chemotherapeutics significantly improved tumor regression rates.

Mechanism of Action

The mechanism of action of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with the pleckstrin homology domain of the AKT enzyme. By inhibiting the binding of phosphatidylinositol-3,4,5-trisphosphate, the compound prevents the activation of the AKT enzyme, thereby disrupting the PI3K signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide derivatives arises from modifications to the phenyl substituent or core heterocycle. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The 3-chloro-4-fluorophenyl group in IDO5L optimizes IDO1 binding, while the dimethylamino variant (Compound 8) shifts utility toward synthesizing oxadiazolone derivatives . Bromine substitution () may alter pharmacokinetics but lacks reported efficacy data.

Fusion with 1,2,4-oxadiazole () shifts application to explosives, emphasizing thermal stability.

However, combination with photodynamic therapy (PDT) reduced tumor growth in murine models, suggesting context-dependent utility .

Environmental Applications :

- Selenium modification enhances uranium adsorption capacity by 20–30% compared to the parent compound, demonstrating adaptability beyond medicinal chemistry .

Table 2: Radiolabeling Efficiency

| Parameter | Value |

|---|---|

| Radiochemical Purity | >98% |

| Specific Radioactivity | 11–15 GBq/µmol |

| Synthesis Time | ~90 min |

Biological Activity

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₃H₃N₅O₂

Molecular Weight : 155.08 g/mol

CAS Number : 1211025-52-3

The compound features an oxadiazole ring structure with amino and hydroxyl functional groups, which are crucial for its biological interactions. The unique arrangement of these groups enhances its affinity for specific molecular targets within biological systems.

The primary mechanism of action for this compound involves inhibition of the AKT signaling pathway. It specifically inhibits the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology domain of the AKT enzyme. This disruption is significant as the AKT pathway is critical for cell survival and proliferation, particularly in cancerous cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit tumor cell growth by modulating pathways involved in apoptosis and cell cycle regulation.

Case Study Example :

In a study involving various cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Data Tables on Biological Activity

| Activity Type | Effect | Concentration Tested | Reference |

|---|---|---|---|

| Anticancer | Inhibition of tumor growth | 1 µM - 10 µM | |

| Antimicrobial | Inhibition of bacterial growth | 50 µg/mL |

Research Findings

Recent studies have highlighted the compound's potential across various applications:

- Cancer Research : It has been shown to decrease Treg proliferation induced by IDO production from IFN-γ plus LPS matured human dendritic cells at concentrations as low as 1 µM .

- Pharmacokinetics : A pharmacokinetic study reported a maximum concentration (Cmax) of 6.23 µM after administration at a dose of 700 mg twice daily in humans, indicating favorable absorption characteristics.

- Safety Profile : Toxicological evaluations indicate that the compound is toxic if ingested and can cause skin irritation . Adverse effects reported include abdominal pain and decreased appetite in clinical settings .

Q & A

Basic: What are the established synthetic routes for 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide?

Methodological Answer:

The synthesis typically involves three key steps:

Formation of hydroxyamidine : Malononitrile reacts with hydroxylamine, sodium nitrite, and HCl to yield hydroxyamidine intermediates (91% yield) .

Diazotization : Hydroxyamidine is converted to hydroximoyl chloride under acidic conditions (57% yield) using HCl and acetic acid .

Coupling : Reaction with substituted anilines (e.g., 3-chloro-4-fluoroaniline) under basic conditions produces the final compound (88% yield) . Modifications, such as fluorination using DAST, are employed for derivatives .

Basic: How is the compound characterized structurally and functionally?

Methodological Answer:

- Structural Characterization :

- Functional Assays :

Advanced: How can researchers optimize the radiochemical yield when synthesizing [18F]-labeled derivatives for PET imaging?

Methodological Answer:

- Radiolabeling Strategy : Use [18F]3-chloro-4-fluoroaniline as an intermediate for coupling with carboximidamidoyl chloride .

- Optimization Steps :

Advanced: How can binding affinity discrepancies (e.g., Ki variations) for IDO1 inhibition be resolved?

Methodological Answer:

- Assay Standardization :

- Data Reconciliation :

- Account for enzyme source variability (e.g., recombinant vs. native IDO1) .

- Apply surface plasmon resonance (SPR) to measure direct binding kinetics, complementing enzymatic assays .

Advanced: What strategies mitigate off-target effects in PI3K/AKT pathway studies?

Methodological Answer:

- Selectivity Profiling :

- Structural Modifications :

- Introduce substituents (e.g., methoxyethyl groups) to reduce electrostatic interactions with non-target domains .

Advanced: How is in vivo efficacy evaluated in cancer immunotherapy models?

Methodological Answer:

- Animal Models :

- Combination Therapy :

- Dosage : 10 mg/kg daily via oral gavage, with pharmacokinetic analysis to confirm brain penetration for CNS targets .

Advanced: How are derivatives designed for energetic materials or uranium recovery applications?

Methodological Answer:

- Energetic Materials :

- Uranium Sorbents :

- Synthesize Se-derivatives via oxidative polycondensation with SeO2, forming diselenide bridges for enhanced uranium binding capacity (>200 mg/g) .

- Validate via IR spectroscopy (Se-O peaks at 600–700 cm⁻¹) and batch adsorption studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.